molecular formula C21H20FN3O3 B2687327 4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-88-8

4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2687327
CAS No.: 1021093-88-8
M. Wt: 381.407
InChI Key: JMZBHXLIIDGABD-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a fused pyrrolo[3,4-d]pyrimidine-2,5-dione core. The 2-fluorophenyl group at position 4 and the 4-methoxyphenethyl substituent at position 6 distinguish it from analogs. These substituents likely influence its physicochemical properties (e.g., polarity, lipophilicity) and biological interactions, such as receptor binding or enzyme inhibition .

Properties

IUPAC Name

4-(2-fluorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-14-8-6-13(7-9-14)10-11-25-12-17-18(20(25)26)19(24-21(27)23-17)15-4-2-3-5-16(15)22/h2-9,19H,10-12H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZBHXLIIDGABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the pyrrolopyrimidine core.

    Attachment of the methoxyphenethyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the methoxyphenethyl group is added to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidines.

Scientific Research Applications

4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in target organisms. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents (Position 4 / Position 6) Key Properties/Findings References
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 2-hydroxyphenyl / 4-methoxyphenyl MP: ~220°C; IR shows OH (3640 cm⁻¹), NH (3455 cm⁻¹), and amide C=O (1680 cm⁻¹) .
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-chlorophenyl / 4-methoxybenzyl Higher lipophilicity due to Cl; benzyl group may reduce conformational flexibility .
6-(4-Fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-hydroxyphenyl / 4-fluorobenzyl Anti-diabetic activity noted (IC₅₀: 12.3 µM for α-glucosidase inhibition) .
4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[...] 2-methoxyphenyl / 4-methylbenzyl Methoxy and methyl groups enhance metabolic stability but reduce solubility .

Key Observations

Substituent Effects on Physicochemical Properties: Fluorine vs. However, it may reduce hydrogen-bonding capacity relative to hydroxyl or methoxy groups. Phenethyl vs. Benzyl: The phenethyl chain (vs. benzyl in ) introduces greater conformational flexibility, which could improve binding to sterically demanding targets .

Biological Activity Trends: Anti-Diabetic Potential: Fluorine and hydroxyl groups at specific positions (e.g., 4-hydroxyphenyl in ) correlate with α-glucosidase inhibition, suggesting that the target compound’s 2-fluorophenyl group might retain partial activity but with altered selectivity . Synthetic Accessibility: The hydroxyl analog achieved an 85% yield, implying that fluorine substitution (as in the target compound) may require optimized conditions due to steric or electronic differences.

Thermal Stability :

  • Analogs with electron-withdrawing groups (e.g., Cl in ) exhibit higher melting points (~220°C for ), whereas methoxy or methyl groups () lower thermal stability due to reduced crystallinity.

Biological Activity

The compound 4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine class of compounds that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The structural formula of this compound includes a tetrahydropyrrolo[3,4-d]pyrimidine core with specific substituents that enhance its biological activity. The presence of the 2-fluorophenyl and 4-methoxyphenethyl groups is significant for its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit promising anticancer activities. The compound has been evaluated for its effectiveness against various cancer cell lines.

  • Mechanism of Action :
    • The compound inhibits key enzymes involved in purine biosynthesis, particularly glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for tumor cell proliferation.
    • It has been shown to selectively target folate receptor-expressing human tumors, enhancing its efficacy in specific cancer types.
  • In Vitro Studies :
    • In studies involving human tumor cell lines such as KB and IGROV1, the compound demonstrated significant cytotoxic effects. The inhibition of cell growth was attributed to its ability to interfere with folate-dependent metabolic pathways .

Other Biological Activities

Beyond its anticancer properties, there is ongoing research into the antimicrobial potential of this compound. Preliminary data suggests that it may possess activity against various microbial strains, although detailed studies are still required to confirm these effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits GARFTase; effective against KB and IGROV1 cell lines
AntimicrobialPotential activity against various microbial strains
MechanismTargets folate metabolism; selective uptake by folate receptors

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several synthetic steps that can influence its biological activity. Variations in substituents on the pyrimidine ring have been shown to affect potency and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationships

Compound VariantSubstituent ChangesBiological Activity
Original Compound2-Fluorophenyl and 4-MethoxyphenethylHigh anticancer activity
Variant A (no methoxy group)2-Fluorophenyl onlyReduced efficacy
Variant B (additional halogen)2-Fluorophenyl with bromo groupIncreased antimicrobial activity

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